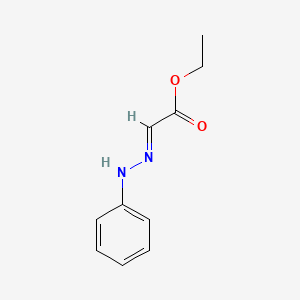
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C26H25N3O6benzoates . It features an intriguing combination of functional groups, including an oxo group , a carbohydrazonoyl group , and a methoxybenzoate moiety. Let’s break it down:
Oxo group: This is a carbonyl group (C=O) attached to the central naphthyl ring.
Carbohydrazonoyl group: A hydrazone derivative, formed by replacing one of the carbonyl groups with a hydrazine-like moiety (N-NH-C=O).
Methoxybenzoate: A benzoic acid derivative with a methoxy (OCH) group attached.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through condensation reactions . Here’s a simplified synthetic route:
Acylation: Start with 2-naphthol (1) and react it with acetic anhydride to form 2-acetoxy-1-naphthol (2).
Hydrazinolysis: Next, treat (2) with hydrazine hydrate to replace the acetoxy group with a hydrazino group, yielding 2-hydrazino-1-naphthol (3).
Carbohydrazonoylation: React (3) with 3-toluidine and acetic anhydride to form the desired compound (4).
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods are proprietary and may not be publicly disclosed.
化学反応の分析
Reactions::
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or hydrazone moiety.
Substitution: Substitution reactions at the aromatic rings.
Hydrolysis: Cleavage of the ester bond.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents like NaBH or LiAlH.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Hydrolysis: Acidic or basic hydrolysis.
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of hydrazines or amines.
- Substitution: Various substituted naphthyl derivatives.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: As potential drug candidates due to its unique structure.
Photophysics: Fluorescent properties for imaging studies.
Materials Science: Incorporation into polymers or coatings.
作用機序
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or signaling.
類似化合物との比較
特性
| 764672-28-8 | |
分子式 |
C28H23N3O5 |
分子量 |
481.5 g/mol |
IUPAC名 |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-6-5-8-21(16-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-19(23)12-15-25(24)36-28(34)20-10-13-22(35-2)14-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChIキー |
HRUQYBJSTWOWFV-STBIYBPSSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)




![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
